molecular formula C14H10N4O B12733731 1-(2-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine CAS No. 93299-73-1

1-(2-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine

Cat. No.: B12733731
CAS No.: 93299-73-1
M. Wt: 250.25 g/mol
InChI Key: OYXBBIOHKVASHE-UHFFFAOYSA-N
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Description

BRN 4491435 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 4491435 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents].

    Step 2: Intermediate formation under controlled conditions.

    Step 3: Final product formation with purification steps.

Industrial Production Methods

In industrial settings, the production of BRN 4491435 is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated systems are employed to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

BRN 4491435 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [oxidized product].

    Reduction: Reaction with reducing agents to yield [reduced product].

    Substitution: Replacement of specific functional groups under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [agent names], typically under [temperature] and [solvent] conditions.

    Reduction: Reducing agents such as [agent names] are used, often in [solvent] at [temperature].

    Substitution: Reagents like [agent names] are employed, with reactions occurring at [temperature] in [solvent].

Major Products Formed

The major products formed from these reactions include [product names], which have significant applications in various fields.

Scientific Research Applications

BRN 4491435 is utilized in numerous scientific research areas, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Applied in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which BRN 4491435 exerts its effects involves interaction with specific molecular targets and pathways. It binds to [target molecules], influencing [biological pathways] and resulting in [specific effects]. The detailed molecular interactions and pathways are crucial for understanding its applications and potential side effects.

Comparison with Similar Compounds

BRN 4491435 is compared with other similar compounds to highlight its uniqueness. Similar compounds include [compound names], which share some properties but differ in [specific aspects]. The comparison focuses on:

    Structural Differences: Variations in molecular structure.

    Reactivity: Differences in chemical reactivity and stability.

    Applications: Unique applications and advantages of BRN 4491435 over similar compounds.

Conclusion

BRN 4491435 is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties and reactivity make it a valuable asset in various fields, from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and applications.

Properties

CAS No.

93299-73-1

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

1-pyridin-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine

InChI

InChI=1S/C14H10N4O/c1-2-7-12-11(6-1)18-13(9-19-12)16-17-14(18)10-5-3-4-8-15-10/h1-8H,9H2

InChI Key

OYXBBIOHKVASHE-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=CC=N4

Origin of Product

United States

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